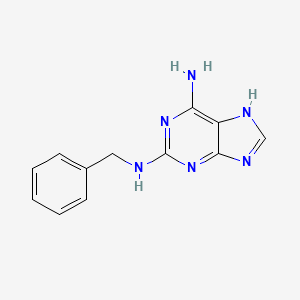

N2-benzyl-9H-purine-2,6-diamine

描述

属性

分子式 |

C12H12N6 |

|---|---|

分子量 |

240.26 g/mol |

IUPAC 名称 |

2-N-benzyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C12H12N6/c13-10-9-11(16-7-15-9)18-12(17-10)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,15,16,17,18) |

InChI 键 |

PCRHXLPZZNPXMQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CNC2=NC(=C3C(=N2)N=CN3)N |

产品来源 |

United States |

N2-benzyl-9H-purine-2,6-diamine synthesis pathway

An In-depth Technical Guide to the Synthesis of N2-benzyl-9H-purine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-benzyl-9H-purine-2,6-diamine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a member of the 2,6-diaminopurine family, it serves as a versatile scaffold for developing molecules with diverse biological activities, including potential applications as kinase inhibitors and apoptosis-inducing agents. The strategic placement of a benzyl group at the N2 position and an amino group at the C6 position creates a unique chemical entity for probing biological systems and for further functionalization.

This guide provides a comprehensive overview of the core synthetic pathways for N2-benzyl-9H-purine-2,6-diamine. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for methodological choices, and the practical considerations necessary for successful synthesis. The protocols described herein are grounded in established literature, ensuring reliability and reproducibility for researchers in the field.

Strategic Overview of Synthesis: A Tale of Two Halogens

The most efficient and widely adopted strategy for synthesizing N2-benzyl-9H-purine-2,6-diamine hinges on the differential reactivity of halogen substituents on the purine core. The synthesis almost invariably begins with a di-halogenated purine, typically 2,6-dichloropurine , and proceeds via a sequential nucleophilic aromatic substitution (SNAr) pathway.

The foundational principle governing this strategy is the superior reactivity of the chlorine atom at the C6 position compared to the one at the C2 position. The C6 position is more electron-deficient and thus more susceptible to nucleophilic attack. This inherent reactivity difference allows for a controlled, stepwise introduction of the desired amino and benzylamino groups.

The general workflow can be visualized as follows:

An In-depth Technical Guide on the Core Mechanism of Action: N2-benzyl-9H-purine-2,6-diamine

This guide provides an in-depth technical analysis of the putative mechanism of action of N2-benzyl-9H-purine-2,6-diamine, a synthetic purine derivative of significant interest to the fields of medicinal chemistry and drug discovery. As a member of the broader class of substituted purines, its biological activities are understood through the lens of extensive research on structurally related compounds. This document will synthesize the current understanding of its molecular targets, the resultant cellular consequences, and the experimental methodologies crucial for its investigation.

Introduction: The Therapeutic Potential of Substituted Purines

The purine scaffold is a cornerstone of biological systems, forming the basis of nucleic acids and a multitude of signaling molecules. Consequently, synthetic modifications to the purine ring have yielded a rich pipeline of therapeutic candidates with diverse mechanisms of action.[1] Compounds such as N2-benzyl-9H-purine-2,6-diamine belong to a class of molecules that have demonstrated significant potential, particularly in the realm of oncology.[2][3] The strategic placement of substituents on the purine core, specifically at the N2, C6, and N9 positions, has been shown to be a fruitful approach for modulating the activity of key cellular regulatory proteins.[2][4] This guide will focus on the prevailing hypothesis that N2-benzyl-9H-purine-2,6-diamine exerts its primary effects through the inhibition of protein kinases, leading to cell cycle disruption and apoptosis.

Postulated Mechanism of Action: Inhibition of Cell Cycle Kinases

The primary mechanism of action for many 2,6,9-trisubstituted purines is the competitive inhibition of ATP-binding sites on protein kinases, particularly those that regulate the cell cycle.[2] While direct enzymatic assays on N2-benzyl-9H-purine-2,6-diamine are not extensively reported in publicly available literature, the activities of its close structural analogs strongly support this hypothesis.

Primary Molecular Targets: Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for the progression of the cell cycle. Their dysregulation is a hallmark of cancer. Several 2,6,9-trisubstituted purines have been identified as potent inhibitors of CDKs.[2] The binding of these purine analogs to the ATP-binding pocket of CDKs prevents the phosphorylation of their substrates, thereby halting cell cycle progression.

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of CDKs by compounds structurally similar to N2-benzyl-9H-purine-2,6-diamine leads to two major cellular outcomes:

-

Cell Cycle Arrest: By inhibiting the activity of CDKs that govern the transitions between different phases of the cell cycle (e.g., G1/S and G2/M), these compounds can induce a halt in cell proliferation.[5] This arrest provides a window for DNA repair mechanisms to act or, if the damage is too severe, for the cell to undergo programmed cell death.

-

Induction of Apoptosis: Prolonged cell cycle arrest or the direct inhibition of other pro-survival signaling pathways can trigger the intrinsic or extrinsic apoptotic pathways. This leads to the systematic dismantling of the cell, a desirable outcome in the context of cancer therapy. Evidence for apoptosis induction by related purine derivatives has been well-documented.[2][6]

The following diagram illustrates the postulated signaling pathway affected by N2-benzyl-9H-purine-2,6-diamine:

Caption: Postulated signaling pathway of N2-benzyl-9H-purine-2,6-diamine.

Experimental Validation of the Mechanism of Action

A series of well-established experimental protocols are employed to investigate the mechanism of action of compounds like N2-benzyl-9H-purine-2,6-diamine. These assays provide quantitative data on the compound's cytotoxic effects and its impact on cell cycle and apoptosis.

Assessment of Cytotoxicity: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cell growth.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N2-benzyl-9H-purine-2,6-diamine for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Comparative IC50 Values

| Compound | Cell Line | IC50 (µM) |

| N2-benzyl-9H-purine-2,6-diamine Analog A | MCF-7 (Breast) | X.X |

| N2-benzyl-9H-purine-2,6-diamine Analog B | HCT116 (Colon) | Y.Y |

| Doxorubicin (Positive Control) | MCF-7 (Breast) | Z.Z |

Note: The IC50 values presented are hypothetical and should be determined experimentally.

Cell Cycle Analysis

Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Propidium Iodide Staining

-

Cell Treatment: Treat cells with N2-benzyl-9H-purine-2,6-diamine at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the experimental workflow for cell cycle analysis:

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Detection

The Annexin V/PI assay is a widely used method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with N2-benzyl-9H-purine-2,6-diamine as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells and resuspend them in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the resulting dot plot (Annexin V-negative/PI-negative: live cells; Annexin V-positive/PI-negative: early apoptotic cells; Annexin V-positive/PI-positive: late apoptotic/necrotic cells; Annexin V-negative/PI-positive: necrotic cells).

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,6,9-trisubstituted purines is highly dependent on the nature of the substituents at the N2, C6, and N9 positions. While a comprehensive SAR for N2-benzyl-9H-purine-2,6-diamine is not fully elucidated, general trends from related compounds suggest:

-

N2 Position: The presence of a benzyl group at the N2 position likely contributes to the compound's interaction with the target kinase. The nature of this aromatic substituent can significantly influence potency and selectivity.

-

C6 Position: The amino group at the C6 position is a common feature in many kinase-inhibiting purine derivatives.

-

N9 Position: The substituent at the N9 position can modulate the compound's solubility and its fit within the ATP-binding pocket of the target kinase.

Challenges and Future Directions

A significant challenge in the study of N2-benzyl-9H-purine-2,6-diamine and related compounds is their often-limited aqueous solubility.[7] This necessitates careful formulation for in vitro and in vivo studies, typically involving the use of organic solvents like DMSO.[7]

Future research should focus on:

-

Direct Kinase Profiling: Conducting comprehensive in vitro kinase assays to identify the specific kinases inhibited by N2-benzyl-9H-purine-2,6-diamine and to determine its selectivity profile.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of the compound in relevant animal models.

-

Structural Biology: Obtaining co-crystal structures of the compound with its target kinases to rationalize its binding mode and guide the design of more potent and selective analogs.

Conclusion

N2-benzyl-9H-purine-2,6-diamine is a promising synthetic purine derivative with a postulated mechanism of action centered on the inhibition of cell cycle kinases. This leads to cell cycle arrest and the induction of apoptosis in cancer cells. The experimental methodologies outlined in this guide provide a robust framework for validating this hypothesis and further characterizing the compound's therapeutic potential. Continued investigation into its specific molecular targets and structure-activity relationships will be crucial for its development as a potential therapeutic agent.

References

- Benchchem. A Comparative Analysis of the Anticancer Potential of N6-Benzyl-9H-purine-2,6-diamine and Standard Chemotherapeutic Agents.

-

Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC. Available at: [Link]

-

Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC. Available at: [Link]

-

New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. Available at: [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. Available at: [Link]

-

The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells. PMC. Available at: [Link]

-

Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. ResearchGate. Available at: [Link]

-

Induction of apoptosis through caspase-independent or caspase-9-dependent pathway in mouse and human osteosarcoma cells by a new nitroxyl spin-labeled derivative of podophyllotoxin. PubMed. Available at: [Link]

-

Search for New Purine- and Ribose-Modified Adenosine Analogues as Selective Agonists and Antagonists at Adenosine Receptors. PMC. Available at: [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Semantic Scholar. Available at: [Link]

- Application Note: Analytical Methods for the Characterization of N6-Benzyl-9H-purine-2,6-diamine. Benchchem.

- Technical Support Center: Overcoming N6-Benzyl-9H-purine-2,6-diamine Solubility Challenges. Benchchem.

-

Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. AVESİS. Available at: [Link]

-

9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. PMC. Available at: [Link]

-

A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl). ScienceDirect. Available at: [Link]

-

Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. MDPI. Available at: [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link]

-

P-glycoprotein overexpression confers resistance to A3 adenosine receptor agonists 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) in human leukemia cells. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. ACS Publications. Available at: [Link]

Sources

- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis through caspase-independent or caspase-9-dependent pathway in mouse and human osteosarcoma cells by a new nitroxyl spin-labeled derivative of podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Versatility of N2-Benzyl-9H-purine-2,6-diamine: A Technical Guide to Target Engagement and Assay Design

Executive Summary

The N2-benzyl-9H-purine-2,6-diamine scaffold represents a highly privileged pharmacophore in modern drug discovery. By leveraging the hydrogen-bonding network of the purine core and the lipophilic, sterically tunable nature of the N2-benzyl exit vector, researchers can precisely direct this molecule toward distinct kinase and receptor targets. This whitepaper synthesizes current structural-activity relationship (SAR) data, detailing the compound's therapeutic potential across circadian rhythm modulation, immuno-oncology, and direct cytotoxicity. Furthermore, it provides rigorously validated, step-by-step experimental methodologies designed to ensure high-fidelity data generation in preclinical screening.

Mechanistic Profiling & Target Engagement

Casein Kinase 1 (CK1α/δ) Modulation & Circadian Biology

The mammalian circadian clock is governed by a transcriptional-translational feedback loop where the stability of PER (Period) proteins dictates the circadian period. Casein Kinase 1 isoforms (CK1α and CK1δ) phosphorylate PER, marking it for rapid proteasomal degradation.

Extensive SAR studies have demonstrated that purine-2,6-diamine derivatives with bulky N2-substitutions (such as the N2-benzyl moiety) act as potent, ATP-competitive dual inhibitors of CK1α/δ[1]. The N2-benzyl group penetrates deep into the hydrophobic selectivity pocket of the CK1 active site, displacing water molecules and locking the kinase in an inactive conformation. By inhibiting CK1, these compounds prevent PER degradation, leading to nuclear accumulation of PER and a dose-dependent lengthening of the circadian period—a mechanism with profound implications for treating sleep disorders and metabolic syndromes.

Fig 1: Mechanism of CK1α/δ inhibition leading to circadian period lengthening.

Toll-Like Receptor 7/8 (TLR7/8) Agonism in Immuno-Oncology

Beyond kinase inhibition, the N2-benzyl-9H-purine-2,6-diamine scaffold has emerged as a potent agonist for endosomal Toll-like receptors 7 and 8 (TLR7/8). Activation of TLR7/8 triggers the MyD88-dependent signaling cascade, culminating in NF-κB activation and the secretion of proinflammatory cytokines (e.g., IFN-α, TNF-α) [2].

The N2-benzyl exit vector is critical here: computational modeling reveals that the benzyl ring projects into a solvent-exposed region of the TLR7/8 binding pocket. This allows the N2-benzyl group to serve as an ideal functional handle for attaching cleavable linkers in the design of Antibody-Drug Conjugates (ADCs) . By conjugating these purine agonists to tumor-targeting antibodies, researchers can localize potent immune activation strictly within the tumor microenvironment, circumventing the systemic cytokine release syndrome typically associated with free TLR agonists.

Fig 2: TLR7/8 endosomal activation pathway via purine-based ADC payloads.

Quantitative Data Summary

The following table synthesizes representative pharmacological data for N2-benzyl-9H-purine-2,6-diamine derivatives across their primary therapeutic targets, highlighting the tunability of the scaffold [1][2][3].

| Target / Assay | Compound Variant | Potency (IC₅₀ / EC₅₀) | Primary Therapeutic Implication |

| CK1α (Kinase Assay) | N2-benzyl dual-inhibitor | 1.8 μM (IC₅₀) | Circadian rhythm lengthening |

| CK1δ (Kinase Assay) | N2-benzyl dual-inhibitor | 3.6 μM (IC₅₀) | Circadian rhythm lengthening |

| TLR7 (Reporter Assay) | N2-benzyl ADC payload | 45 nM (EC₅₀) | Immuno-oncology (Macrophage activation) |

| TLR8 (Reporter Assay) | N2-benzyl ADC payload | 120 nM (EC₅₀) | Immuno-oncology (Dendritic cell activation) |

| HCT116 (Cell Viability) | N2-benzyl-9-hexyl analog | 18.5 μM (IC₅₀) | Direct tumor cytotoxicity |

Experimental Protocols & Workflows

To ensure high-fidelity data, the following protocols have been engineered as self-validating systems. Every reagent choice is grounded in a specific biochemical rationale to prevent artifactual readouts.

Protocol A: In Vitro CK1α/δ Kinase Inhibition Assay

Purpose: To quantify the ATP-competitive inhibitory potency (IC₅₀) of N2-benzyl-9H-purine-2,6-diamine derivatives against CK1. Rationale: We utilize a luminescence-based ADP detection system (e.g., ADP-Glo). By measuring ADP production rather than ATP depletion, we achieve a higher signal-to-background ratio, which is critical when screening highly potent ATP-competitive purine analogs.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

-

Causality Note: DTT maintains the reducing environment necessary to prevent oxidative cross-linking of the kinase, while BSA prevents non-specific adsorption of the highly lipophilic N2-benzyl compounds to the plastic microplate walls.

-

-

Compound Serial Dilution: Dissolve the purine derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1%.

-

Causality Note: DMSO concentrations >1% destabilize the CK1 hydrophobic core, artificially lowering the apparent IC₅₀.

-

-

Enzyme/Substrate Addition: Add 2 nM of recombinant CK1α or CK1δ and 10 μM of the specific peptide substrate (e.g., CK1tide). Incubate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

-

Reaction Initiation: Initiate the reaction by adding 10 μM ATP. Incubate for 60 minutes at 30°C.

-

Signal Generation: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add the Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30-minute incubation).

-

Data Analysis: Plot luminescence (RLU) vs. log[Compound]. Fit the data using a 4-parameter logistic non-linear regression model to derive the IC₅₀.

Protocol B: TLR7/8 Reporter Gene Assay (HEK-Blue System)

Purpose: To evaluate the agonistic EC₅₀ of purine derivatives on human TLR7 and TLR8. Rationale: The choice of HEK-Blue cells (stably expressing human TLR7 or TLR8 and an NF-κB-inducible SEAP reporter) over primary PBMCs eliminates donor-to-donor genetic variability. This establishes a highly reproducible baseline for SAR profiling.

Step-by-Step Methodology:

-

Cell Preparation: Harvest HEK-Blue TLR7 or TLR8 cells at 70-80% confluency. Resuspend in HEK-Blue Detection medium (a specialized medium containing a colorimetric SEAP substrate) to a density of 2.5×105 cells/mL.

-

Plating & Treatment: Dispense 20 μL of the N2-benzyl-9H-purine-2,6-diamine derivative (serially diluted in PBS) into a 96-well plate. Add 180 μL of the cell suspension per well.

-

Self-Validation Control: Include wells with Resiquimod (R848) as a positive control (validates maximum pathway activation) and vehicle-only wells as a negative control (quantifies basal NF-κB noise).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Causality Note: The 24-hour window is critical. It provides sufficient time for endosomal uptake of the purine compound, TLR binding, MyD88 signaling, and subsequent translation/secretion of the SEAP enzyme.

-

-

Quantification: Read the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the fold-activation relative to the vehicle control. Determine the EC₅₀ using non-linear regression.

References

-

Lee, J. W., Hirota, T., Ono, D., Honma, S., Honma, K., Park, K., & Kay, S. A. (2019). "Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ." Journal of Medicinal Chemistry, 62(4), 1989-1998.[Link]

-

Patel, A. M., Willingham, A., Cheng, A. C., et al. (2024). "Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody-Drug Conjugate Payloads." Journal of Medicinal Chemistry, 67(17), 15756-15779.[Link]

N2-benzyl-9H-purine-2,6-diamine derivatives discovery

An In-Depth Technical Guide to the Discovery of N2-benzyl-9H-purine-2,6-diamine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N2-benzyl-9H-purine-2,6-diamine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Purine Scaffold: A Privileged Structure in Medicinal Chemistry

The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine. This inherent biological relevance makes the purine scaffold a "privileged structure" in drug discovery. Its unique geometry and hydrogen bonding capabilities allow it to interact with a wide array of biological targets, particularly the ATP-binding sites of enzymes.[1] Consequently, purine analogues have been extensively developed as anticancer, antiviral, and anti-inflammatory agents.[1][2]

The 2,6,9-trisubstituted purine framework, in particular, has emerged as a highly adaptable scaffold for developing selective kinase inhibitors.[3] By systematically modifying substituents at the C2, C6, and N9 positions, chemists can fine-tune the binding affinity and selectivity of these compounds for specific protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[3][4] This guide focuses specifically on derivatives featuring a 2,6-diamine core, a key structural motif for potent biological activity.

Strategic Synthesis: Building the N2-benzyl-9H-purine-2,6-diamine Core

The efficient synthesis of a diverse library of derivatives is fundamental to any discovery program. The most common and versatile starting material for this class of compounds is 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for a stepwise and regioselective introduction of various amine substituents.

The general synthetic strategy involves a sequential nucleophilic aromatic substitution. The C6 chlorine is significantly more reactive than the C2 chlorine, enabling the initial introduction of a primary amine. Subsequent substitution at the C2 position requires more forcing conditions, often facilitated by microwave irradiation to accelerate the reaction and improve yields.[2]

Logical Workflow for Derivative Synthesis

The following diagram illustrates the typical workflow for synthesizing a library of N2, N6, and N9 substituted purine diamines.

Caption: General workflow for the synthesis and characterization of 2,6,9-trisubstituted purine diamines.

Biological Targets and Therapeutic Potential

N2-benzyl-9H-purine-2,6-diamine derivatives have demonstrated activity against a range of important therapeutic targets. The specific substitutions dramatically influence the biological profile.

Anticancer Activity: Kinase Inhibition

A primary focus for this scaffold has been the inhibition of protein kinases involved in cancer progression.

-

Cyclin-Dependent Kinases (CDKs): Overactive CDKs are a hallmark of many cancers. Numerous 2,6,9-trisubstituted purines have been developed as potent CDK inhibitors, demonstrating cytotoxic effects in cancer cell lines.[5] These compounds compete with ATP for the kinase binding site, leading to cell cycle arrest and apoptosis.

-

Bcr-Abl Kinase: In Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion protein possesses aberrant tyrosine kinase activity. Novel purine derivatives have been designed that show high potency against Bcr-Abl, including mutant forms that are resistant to existing therapies like imatinib.[4][6]

-

Other Kinases (FLT3, PDGFR): The versatility of the scaffold allows for targeting other oncogenic kinases such as FLT3, which is often mutated in Acute Myeloid Leukemia (AML), and Platelet-Derived Growth Factor Receptors (PDGFR).[3][7]

The diagram below illustrates the central role of CDK2 in cell cycle progression and its inhibition by a purine derivative.

Caption: Inhibition of the G1/S cell cycle transition by a purine-based CDK2 inhibitor.

Antiviral Activity

The purine scaffold has also yielded potent broad-spectrum antiviral agents. By modifying the substituents, researchers have identified compounds active against a range of viruses, including Dengue, Zika, West Nile, and Influenza A viruses.[2] The mechanism often involves the inhibition of viral or host kinases that are essential for viral replication.

Neuroprotective Activity

Recent studies have explored 2,6,9-trisubstituted purines as multifunctional agents for neurodegenerative disorders.[8] Certain derivatives have shown the ability to inhibit butyrylcholinesterase (BChE) and act as agonists for the cannabinoid CB2 receptor, while also providing neuroprotective effects against oxidative and mitochondrial stress in cellular models.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the purine core has generated crucial insights into the structure-activity relationship (SAR). The following table summarizes key findings from various studies.

| Position | Substituent Type | Impact on Activity | Rationale & References |

| N9 | Small, hydrophobic alkyl groups (e.g., cyclopentyl, cyclopropylmethyl) | Generally increases potency, particularly for kinase inhibition. | The N9 substituent often occupies a hydrophobic pocket in the ATP-binding site, enhancing binding affinity.[3][5][6] |

| C6 | Substituted anilines, benzylamines, or arylpiperazines | Crucial for selectivity and potency. The nature of the aryl ring and its substituents dictates target interaction. | This vector points towards the solvent-exposed region of the kinase active site, allowing for significant modification to achieve selectivity and improve physicochemical properties.[2][9] |

| C2 | Substituted anilines or aminocyclohexyl groups | Modulates potency and can introduce additional interaction points. Often contributes to hydrogen bonding networks. | The N2 substituent can form critical hydrogen bonds with the hinge region of the kinase, a key anchoring point for many inhibitors.[4][5] |

Experimental Protocols

Adherence to robust and reproducible protocols is paramount. The following sections provide self-validating methodologies for synthesis and handling.

Protocol: Microwave-Assisted Synthesis of a 2,6,9-Trisubstituted Purine

This protocol is adapted from a general procedure for the synthesis of 2,6-diaminopurine derivatives.[2]

Objective: To synthesize N2-(benzyl)-N6-(4-methoxyphenyl)-9-cyclopentyl-9H-purine-2,6-diamine from 2-chloro-N6-(4-methoxyphenyl)-9-cyclopentyl-9H-purin-6-amine.

Materials:

-

2-chloro-N6-(4-methoxyphenyl)-9-cyclopentyl-9H-purin-6-amine (1 equivalent)

-

Benzylamine (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

n-Butanol (as solvent)

-

Microwave reaction vial (10 mL)

-

Microwave synthesizer

Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vial, combine 2-chloro-N6-(4-methoxyphenyl)-9-cyclopentyl-9H-purin-6-amine (e.g., 100 mg, 0.29 mmol), benzylamine (94 µL, 0.87 mmol), and DIPEA (152 µL, 0.87 mmol).

-

Solvent Addition: Add 3 mL of n-butanol to the vial.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 150 °C for 60 minutes.

-

Causality Note: Microwave heating dramatically accelerates the rate of the nucleophilic aromatic substitution at the less reactive C2 position, which would otherwise require prolonged heating under conventional conditions, leading to potential degradation.

-

-

Reaction Cooldown: Allow the vial to cool to room temperature.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Resuspend the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Preparation of Stock Solutions for Biological Assays

Many purine derivatives exhibit poor aqueous solubility, a common challenge in drug discovery.[10]

Objective: To prepare a 10 mM stock solution of a purine derivative for in vitro screening.

Materials:

-

N2-benzyl-9H-purine-2,6-diamine derivative (e.g., 2.54 mg for a 1 mL stock, assuming MW ~254 g/mol )

-

High-purity Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the required amount of the compound into a sterile microcentrifuge tube or glass vial.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., add 1 mL DMSO for a 10 mM stock from 2.54 mg of compound).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes.

-

Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can be applied if the compound is known to be thermally stable.[10]

-

-

Storage: Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilutions: When preparing working solutions for cell-based assays, dilute the DMSO stock into the aqueous culture medium. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10]

Conclusion and Future Directions

The N2-benzyl-9H-purine-2,6-diamine scaffold and its relatives represent a highly fruitful area for drug discovery. Their synthetic tractability and ability to interact with a multitude of high-value biological targets, particularly protein kinases, ensure their continued relevance. Future efforts will likely focus on developing derivatives with improved selectivity to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring novel therapeutic areas beyond oncology and virology. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics from this remarkable chemical class.

References

-

Gao, H., Fathi, R., Gaffney, B. L., Goswami, B., Kung, P. P., Rhee, Y., Jin, R., & Jones, R. A. (Year not available). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PMC. [Link]

-

Virta, P., Koch, A., Mattjus, P., Kleinpeter, E., Kronberg, L., Sjöholm, R., & D'Auria, K. (2005). Synthesis, characterisation and theoretical calculations of 2,6-diaminopurine etheno derivatives. ResearchGate. [Link]

-

Bassetto, M., et al. (2020). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PMC. [Link]

-

PrepChem. (Date not available). Synthesis of 2,6-diaminopurine. PrepChem.com. [Link]

-

Ubasawa, M., & Sekiya, T. (Date not available). Synthesis of sugar-modified 2,6-diaminopurine and guanine nucleosides from guanosine via transformations of 2-aminoadenosine and enzymatic deamination with adenosine deaminase. National Open Access Monitor, Ireland. [Link]

-

Havliček, L., et al. (2013). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Jorda, R., et al. (2023). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. PubMed. [Link]

-

Kumar, A., & Singh, P. (2018). Biological activities of purine analogues: a review. ResearchGate. [Link]

-

Hu, Y. L., Liu, X., & Lu, M. (Date not available). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

-

Rania, K., El Ouardi, Y., Bouachrine, M., & Ouammou, A. A. (Date not available). Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. ResearchGate. [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

-

Espinosa-Bustos, C., et al. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. [Link]

-

Tuncbilek, M., et al. (Date not available). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. AVESİS. [Link]

-

Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hadda, M., et al. (Date not available). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. PMC. [Link]

-

Saeed, A., et al. (Date not available). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO. [Link]

-

Bozorov, K., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

-

Calderon-Arancibia, J., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PMC. [Link]

-

Espinosa-Bustos, C., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [Link]

- Schultz, L., et al. (Date not available). Synthesis of purine derivatives.

-

Reagent, A. J., et al. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Purine Scaffold: A Privileged Framework in Modern Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The purine heterocycle, a fundamental component of essential biomolecules like DNA, RNA, and ATP, has emerged as a "privileged structure" in the field of oncology drug discovery.[1][2] Its inherent ability to interact with a wide array of biological macromolecules allows for the rational design of targeted therapeutics that can selectively modulate dysregulated pathways in cancer cells.[2] This guide provides a comprehensive technical overview of substituted purines as anticancer agents, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will explore key classes of purine derivatives, from classical antimetabolites to novel kinase inhibitors and immunomodulators, offering field-proven insights for researchers navigating this promising area of cancer therapy.

The Central Role of Purine Metabolism in Cancer

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation, with an increased demand for nucleotides.[3][4] This reliance on purine biosynthesis presents a key vulnerability that can be exploited for therapeutic intervention.[5] Cells utilize two primary pathways for purine synthesis: the de novo pathway, which builds the purine ring from smaller molecules, and the salvage pathway, which recycles existing nucleobases.[5] Many oncogenic signaling pathways, including mTORC1, RAS, and MYC, heavily regulate the de novo pathway, making it a prime target for anticancer drugs.[3][5] The development of the first chemotherapeutic agents, such as methotrexate, was based on targeting purine synthesis, a testament to the long-standing importance of this metabolic pathway in oncology.[5]

Key Classes of Anticancer Substituted Purines and Their Mechanisms of Action

The versatility of the purine scaffold has led to the development of several classes of anticancer agents with distinct mechanisms of action.

Purine Analogs: The Foundation of Purine-Based Chemotherapy

Purine analogs are synthetic compounds designed to mimic natural purine nucleosides, thereby disrupting nucleic acid synthesis and repair.[6] These antimetabolites are particularly effective against rapidly dividing cancer cells.[6][7] Upon cellular uptake, they are phosphorylated to their active triphosphate forms, which then exert their cytotoxic effects through several mechanisms:

-

Inhibition of DNA Synthesis: The active metabolites of purine analogs, such as F-ara-ATP (from fludarabine), compete with natural deoxynucleotides for incorporation into the growing DNA chain by DNA polymerases.[8] This incorporation leads to the retardation of DNA chain elongation and the accumulation of cells in the S phase of the cell cycle.[8]

-

Induction of Apoptosis: By interfering with DNA synthesis and repair, purine analogs trigger cellular stress responses that lead to programmed cell death (apoptosis).[7]

-

Enzyme Inhibition: Some purine analogs, like pentostatin, primarily act by inhibiting key enzymes in purine metabolism, such as adenosine deaminase.[8] This leads to an imbalance in deoxynucleotide pools, which is toxic to cells.[8]

Notable Examples of Purine Analogs:

-

Fludarabine: A cornerstone in the treatment of chronic lymphocytic leukemia (CLL) and certain lymphomas.[6][9]

-

Cladribine: Highly effective against hairy cell leukemia and some forms of lymphoma.[6][8] Its specificity for lymphoid cells is attributed to high levels of deoxycytidine kinase and low 5'-nucleotidase activity in these cells.[8]

-

Mercaptopurine and Thioguanine: Thiopurine derivatives used in the treatment of various leukemias.[9]

Purine-Based Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting Cell Cycle Dysregulation

Deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, leading to uncontrolled cell proliferation.[10][11] The structural similarity of the purine scaffold to the adenosine moiety of ATP makes it an ideal framework for designing competitive CDK inhibitors.[10] These inhibitors bind to the ATP-binding pocket of CDKs, preventing their catalytic activity and inducing cell cycle arrest.[11]

The discovery of olomoucine, a trisubstituted purine, marked a significant milestone in the development of purine-based CDK inhibitors.[11][12] Extensive structure-activity relationship (SAR) studies have since led to the synthesis of more potent and selective inhibitors.[10] For instance, trisubstitution at the C-2, N-9, and C-6 positions of the purine ring has been shown to be crucial for potent CDK inhibition.[11][13]

Signaling Pathway Targeted by Purine-Based CDK Inhibitors:

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel substituted purines.

Drug Resistance and Future Directions

Despite the success of many purine-based anticancer agents, the development of drug resistance remains a significant clinical challenge. [2][14]Resistance mechanisms can include:

-

Altered Drug Transport: Overexpression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of the drug. [15][16][17]* Mutations in Target Enzymes: Mutations in the target enzymes can reduce the binding affinity of the drug. [14]* Upregulation of de novo Purine Synthesis: Cancer cells can upregulate the de novo purine synthesis pathway to compensate for the effects of antimetabolites. [14] Future research efforts are focused on developing novel purine derivatives that can overcome these resistance mechanisms. [18]This includes the design of multi-targeted agents, the development of compounds that can modulate drug transporters, and the exploration of new purine scaffolds with unique mechanisms of action. [2][19]The continued exploration of the chemical space around the purine core, guided by a deep understanding of cancer biology and medicinal chemistry principles, holds immense promise for the future of cancer therapy.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of selected substituted purine derivatives against various human cancer cell lines, as reported in the literature.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5d | K-562 (Leukemia) | <0.01 | [20] |

| 7c | HCT-15 (Colon) | 0.47 | [20] |

| 7c | CAKI-1 (Renal) | 0.78 | [20] |

| 7a | HCT-15 (Colon) | 0.8 | [20] |

| 59a | Various | 0.42 - 0.86 | [1] |

| 12a | K-562 (Leukemia) | 0.21 | [21] |

| 12b | K-562 (Leukemia) | 0.58 | [21] |

| 2a | HCT-116 (Colon) | 0.89 | [7] |

| 2a | SW480 (Colon) | 1.15 | [7] |

| 4s | Various | 1.3 - 15 | [19] |

| 5g | PA-1 (Ovarian) | 1.08 | [22] |

| 5i | MCF-7 (Breast) | 3.54 | [22] |

References

- Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.).

- Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances.

- (2025). Purine derivatives as potent anticancer agents: a comprehensive review. Taylor & Francis.

- (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.

- (n.d.). Synthesis of Some Novel Substituted Purine Derivatives As Potential Anticancer, Anti‐HIV‐1 and Antimicrobial Agents. Semantic Scholar.

- (2026). Purine Nucleoside Analog. Massive Bio.

- Decoding the metabolic routes of purine nucleotides in cancer. (n.d.). NIH RePORTER.

- (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed.

- (n.d.). Synthesis and anticancer activity of thiosubstituted purines. PMC - NIH.

- (2024). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. MDPI.

- Pešić, M., et al. (2016). Purine nucleoside analogs in the therapy of cancer and neuroinflammation. ResearchGate.

- (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. MDPI.

- (n.d.). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. PMC.

- (n.d.). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PMC.

- (2014). Purine Analogues - LiverTox - NCBI Bookshelf. NIH.

- (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PMC.

- (2002). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. PubMed.

- (n.d.). Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Role. Bentham Science Publishers.

- (2021). Do purines influence cancer development?. CeMM.

- (2024). De Novo Purine Metabolism is a Metabolic Vulnerability of Cancers with Low p16 Expression. AACR Journals.

- (2025). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. ResearchGate.

- (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed.

- (n.d.). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.

- (n.d.). Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. Benchchem.

- (1994). Inhibition of cyclin-dependent kinases by purine analogues. Merck Millipore.

- (n.d.). New Purines and Purine Analogs as Modulators of Multidrug Resistance. ACS Publications.

- (2015). De Novo Purine Biosynthesis in Drug Resistance and Tumor Relapse of Childhood ALL. ASH Publications.

- (n.d.). New purines and purine analogs as modulators of multidrug resistance. PubMed.

- (n.d.). Antitumor Activity and Structural Relationships of Purine Derivatives and Related Compounds against Neoplasms in Experimental Animals. Journal of Medicinal Chemistry - ACS Publications.

- (2000). Docking-based development of purine-like inhibitors of cyclin-dependent kinase-2. PubMed.

- (2013). Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. ResearchGate.

- (2018). Immunomodulatory Effects of Drugs for Effective Cancer Immunotherapy. PMC - NIH.

- (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC.

- (n.d.). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. OUCI.

- (2020). Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine. MDPI.

- (n.d.). Natural biomolecules and derivatives as anticancer immunomodulatory agents. Frontiers.

Sources

- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. massivebio.com [massivebio.com]

- 7. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New purines and purine analogs as modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

N2-benzyl-9H-purine-2,6-diamine as a Kinase Inhibitor: An In-depth Technical Guide

Introduction: The Purine Scaffold in Kinase Inhibition

The purine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for kinases.[1] This inherent similarity allows purine derivatives to act as competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

This technical guide focuses on N2-benzyl-9H-purine-2,6-diamine, a foundational molecule within the broader class of 2,6,9-trisubstituted purine kinase inhibitors. While much of the extensive research has been conducted on derivatives with additional substitutions at the N6 and N9 positions, understanding the properties and potential of this core structure is fundamental for researchers, scientists, and drug development professionals. This guide will delve into the mechanism of action, provide detailed experimental protocols for characterization, explore the structure-activity relationships (SAR) of related compounds, and visualize the key signaling pathways affected by this class of inhibitors.

Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

N2-benzyl-9H-purine-2,6-diamine and its derivatives function primarily as ATP-competitive inhibitors.[4][5] The purine ring system mimics the adenine moiety of ATP, allowing it to dock into the hydrophobic pocket of the kinase domain. The specificity and potency of these inhibitors are then modulated by the substituents at the N2, N6, and N9 positions, which can form additional interactions with amino acid residues in and around the ATP-binding site.[6]

Crystal structures of cyclin-dependent kinase 2 (CDK2) and the Abl kinase domain in complex with various purine-based inhibitors have provided invaluable insights into their binding modes.[4][7] For instance, the purine core of the inhibitor roscovitine binds to the adenine binding pocket of CDK2.[4] The benzyl group at the N6 position extends into a hydrophobic pocket, contributing to the inhibitor's affinity and selectivity.[4] Similarly, imatinib, a highly successful Bcr-Abl inhibitor, also targets the ATP-binding site, albeit by stabilizing an inactive conformation of the kinase.[7] While a crystal structure of N2-benzyl-9H-purine-2,6-diamine itself is not publicly available, the extensive structural data for its analogs strongly supports an ATP-competitive mechanism of action.

Below is a diagram illustrating the general principle of ATP-competitive kinase inhibition by a purine-based inhibitor.

Caption: ATP-Competitive Kinase Inhibition by a Purine Analog.

Key Signaling Pathways Targeted by Substituted Purine Inhibitors

Substituted purine derivatives have shown significant inhibitory activity against several key kinase families, most notably Cyclin-Dependent Kinases (CDKs) and the Bcr-Abl tyrosine kinase.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[8] Their activity is dependent on binding to regulatory subunits called cyclins. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[3] Purine-based inhibitors, such as roscovitine and its analogs, have been extensively studied as CDK inhibitors.[4][8] They typically induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints, by inhibiting the activity of CDK1, CDK2, and CDK5.[8]

The following diagram illustrates the role of CDKs in cell cycle progression and the point of intervention for CDK inhibitors.

Caption: Inhibition of CDK Signaling and Cell Cycle Progression.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[9] It activates a number of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell proliferation and survival.[10] Several 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of Bcr-Abl.[11]

The diagram below outlines the major downstream signaling cascades activated by Bcr-Abl and the inhibitory action of purine-based compounds.

Caption: Bcr-Abl Downstream Signaling and Inhibition.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of N2-benzyl-9H-purine-2,6-diamine and the evaluation of its kinase inhibitory activity.

Synthesis of N2-benzyl-9H-purine-2,6-diamine

The synthesis of N2,N6-disubstituted purines can be achieved through a multi-step process starting from commercially available purine precursors. A common route involves the sequential nucleophilic substitution of di-chloropurine.

Step-by-Step Protocol:

-

Starting Material: Begin with 2,6-dichloro-9H-purine.

-

N9-Alkylation (Optional but common for analogs): In a typical procedure, the N9 position is first alkylated using an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF.[12]

-

First Nucleophilic Substitution (e.g., at C6): The more reactive chlorine at the C6 position is displaced by reacting the 2-chloro-9-alkyl-purine with an amine (e.g., benzylamine) in a suitable solvent, often with a base such as diisopropylethylamine (DIPEA).

-

Second Nucleophilic Substitution (at C2): The remaining chlorine at the C2 position is then displaced with a second amine (e.g., benzylamine) to yield the final N2,N6-dibenzyl-9-alkyl-9H-purine-2,6-diamine. This step may require more forcing conditions, such as microwave irradiation, to proceed efficiently.

In Vitro Kinase Inhibition Assay

This protocol describes a generic, non-radioactive in vitro kinase assay to determine the IC50 value of a test compound.

Materials:

-

Purified recombinant kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compound (N2-benzyl-9H-purine-2,6-diamine) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Step-by-Step Protocol:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add this mix to all wells except the negative control.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Prepare an ATP solution in kinase assay buffer and add it to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays for Assessing Kinase Inhibition

1. Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of the compound on cell proliferation.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of N2-benzyl-9H-purine-2,6-diamine (typically from a DMSO stock, with the final DMSO concentration kept below 0.5%). Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add a solution of MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content versus cell count. The populations of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases are quantified.

Structure-Activity Relationship (SAR) of Substituted Purines

While specific IC50 data for N2-benzyl-9H-purine-2,6-diamine is not extensively reported in the public domain, a wealth of information is available for its 2,6,9-trisubstituted analogs, allowing for a detailed SAR analysis. The potency and selectivity of these compounds are highly dependent on the nature of the substituents at the N2, N6, and N9 positions.

| Position | Substituent Type | General Effect on Activity |

| N2 | Small, polar groups (e.g., amino, hydroxyethylamino) | Often crucial for potent CDK inhibition. Can form key hydrogen bonds in the active site. |

| N6 | Benzyl or substituted benzyl groups | Important for occupying a hydrophobic pocket. Substitutions on the benzyl ring can modulate potency and selectivity. |

| N9 | Small to medium-sized alkyl or cycloalkyl groups (e.g., isopropyl, cyclopentyl) | Influences the orientation of the purine core in the ATP-binding pocket. Larger groups can be detrimental to activity.[8] |

For example, a study on a series of 2,6,9-trisubstituted purines as CDK inhibitors found that compounds with a cyclopentyl group at N9 and a substituted benzyl group at N6 exhibited potent, single-digit nanomolar IC50 values against CDK2. In contrast, analogs with different substitutions showed significantly lower activity.

Conclusion and Future Directions

N2-benzyl-9H-purine-2,6-diamine represents a foundational scaffold for the development of potent and selective kinase inhibitors. Its structural similarity to ATP makes it an ideal starting point for targeting the ATP-binding site of a wide range of kinases. As demonstrated by the extensive research on its 2,6,9-trisubstituted derivatives, modifications at each of these positions can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the synthesis and evaluation of novel analogs with improved drug-like properties, the exploration of their activity against a broader range of kinases, and the use of structural biology to guide the design of next-generation inhibitors with enhanced selectivity profiles. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising class of compounds.

References

-

De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526. Available from: [Link]

-

Deininger, M. W., & Druker, B. J. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 905-911. Available from: [Link]

-

Hardie, D. G. (2000). Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. Journal of Medicinal Chemistry, 43(6), 1055-1071. Available from: [Link]

-

Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). Cancer Research, 62(15), 4236-4243. Available from: [Link]

-

Sattler, M., & Griffin, J. D. (2025). Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review. Skeena Publishers. Available from: [Link]

-

Nammalwar, B., et al. (1994). Purine Derivatives as Competitive Inhibitors of Human Erythrocyte Membrane Phosphatidylinositol 4-kinase. Journal of Medicinal Chemistry, 37(13), 2054-2059. Available from: [Link]

-

Schindler, T., et al. (2000). Crystal structure of the Abl kinase domain in complex with a small molecule inhibitor. RCSB PDB. Available from: [Link]

-

Vojáčková, V., et al. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 29(10), 2231. Available from: [Link]

-

Tunçbilek, M., et al. (2020). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Molecules, 25(23), 5723. Available from: [Link]

-

Jorda, R., et al. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 29(10), 2231. Available from: [Link]

-

Too, K., et al. (2007). Anti-malarial activity of N6-modified purine analogues. Bioorganic & Medicinal Chemistry, 15(16), 5551-5562. Available from: [Link]

-

Jorda, R., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128603. Available from: [Link]

-

Kim, M., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry. Available from: [Link]

-

Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. Available from: [Link]

-

Parra, A., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(1), 75. Available from: [Link]

-

Marques, S. M. M., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry. Available from: [Link]

-

Havlicek, L., et al. (1997). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 40(4), 408-412. Available from: [Link]

-

Kelley, J. L., et al. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757-1763. Available from: [Link]

-

Głowacka, I. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7192. Available from: [Link]

-

Di Paolo, C., & Van der Merwe, C. (2025). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. International Journal of Molecular Sciences, 26(4), 2154. Available from: [Link]

-

Marques, S. M. M., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3078. Available from: [Link]

-

Schulze-Gahmen, U., et al. (2000). Crystal Structure of Human Cyclin-Dependent Kinase 2 in Complex with the Adenine-Derived Inhibitor H717. Journal of Medicinal Chemistry, 43(26), 4904-4907. Available from: [Link]

-

Jorda, R., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F: Structural Biology Communications, 76(8), 363-369. Available from: [Link]

-

Parra, A., et al. (2018). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 23(11), 2993. Available from: [Link]

-

Wlodarchak, N., et al. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Molecules, 20(4), 7048-7076. Available from: [Link]

-

Pemovska, T., et al. (2015). Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation. Nature, 519(7541), 102-105. Available from: [Link]

-

Nagar, B., et al. (2002). Crystal Structures of the Kinase Domain of c-Abl in Complex with the Small Molecule Inhibitors PD173955 and Imatinib (STI-571). Cancer Research, 62(15), 4236-4243. Available from: [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dnai.org [dnai.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

structure-activity relationship of N2-benzyl-9H-purine-2,6-diamine

The N2-benzyl-9H-purine-2,6-diamine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By strategically functionalizing the C2-amino group of the purine ring, researchers can dictate the molecule's spatial orientation within target binding pockets, shifting its biological activity from kinase inhibition to innate immune modulation.

As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationship (SAR) of this specific scaffold. We will explore the causality behind its target selectivity, examine the physicochemical impact of the N2-benzyl vector, and provide self-validating experimental protocols for evaluating these compounds.

Structural Anatomy and the N2-Benzyl Vector

The core 9H-purine-2,6-diamine structure mimics the adenine base of ATP, making it a natural fit for the ATP-binding hinge region of various kinases. However, unsubstituted purines often suffer from promiscuity. The introduction of a benzyl group at the N2 position fundamentally alters the molecule's interaction profile [3].

Causality of the N2-Benzyl Substitution:

-

Steric Projection: In kinase targets, the N6 position typically forms critical hydrogen bonds with the hinge region backbone. The N2 position, conversely, projects outward toward the solvent-exposed channel or an adjacent hydrophobic pocket. A bulky N2-benzyl group exploits this pocket, drastically increasing selectivity against off-target kinases (e.g., CDK7, ERK2) that lack the accommodating spatial volume.

-

Lipophilicity and Permeability: The benzyl ring increases the calculated partition coefficient (clogP). While this enhances cell membrane permeability, it can compromise aqueous solubility. SAR optimization often requires balancing the N2-benzyl group with solubilizing motifs at the N9 position (e.g., isopropyl or cyclopropyl groups) [1].

-

Vector for Linker Attachment: In Toll-like receptor (TLR) targeting, the N2-benzyl phenyl ring anchors into a conserved hydrophobic pocket. The meta- and para-positions of the benzyl ring exit into a solvent-exposed space, providing an ideal, non-interfering attachment vector for Antibody-Drug Conjugate (ADC) linkers [2].

SAR Axis I: Dual CK1α/δ Inhibition for Circadian Modulation

The most prominent application of N2-substituted purine-2,6-diamines is the modulation of the mammalian circadian clock via the dual inhibition of Casein Kinase 1 alpha (CK1α) and delta (CK1δ). The foundational compound in this class, Longdaysin, is an N6-substituted purine that drastically lengthens the circadian period [4].

By synthesizing N2-benzyl derivatives of Longdaysin—such as N2-benzyl-9-isopropyl-N6-(3-(trifluoromethyl)benzyl)-9H-purine-2,6-diamine (Compound 6i) —researchers mapped the limits of the C2 pocket [1]. The SAR revealed that while the N2-benzyl group maintains target engagement, optimizing the N2 position with slightly more flexible or polar groups (like dimethylaminoethyl in Compound 6a or NCC007) yields sub-micromolar efficacy for period lengthening [1].

Fig 1: Mechanism of circadian period lengthening via CK1 inhibition by N2-benzyl-purines.

SAR Axis II: TLR7/8 Agonism and ADC Payloads

Beyond kinases, the N2-benzyl-9H-purine-2,6-diamine scaffold (and its pyrazolopyrimidine bioisosteres) has emerged as a potent agonist for endosomal Toll-like Receptors 7 and 8. SAR studies demonstrate that switching to an N2-benzyl connectivity produces scaffolds with highly balanced TLR7/8 potencies [2].

Causality of TLR Activation: The benzyl group at N2 perfectly fills the hydrophobic binding pocket shared by TLR7 and TLR8. Because the para-position of the benzyl ring points away from the receptor interface, it can be functionalized with cleavable linkers without disrupting the core agonistic activity, making these compounds highly sought-after payloads for targeted immunotherapies [2].

Quantitative SAR Data Summary

| Compound Motif | N6-Substituent | N2-Substituent | Primary Target | Biological Effect / IC50 |

| Longdaysin | 3-(CF3)benzyl | None (-NH2) | CK1α/δ | 10h period lengthening; IC50: 5.6 µM (CK1α) |

| Compound 6i | 3-(CF3)benzyl | Benzyl | CK1α/δ | Modulated period lengthening; probes hydrophobic pocket |

| NCC007 | 3-(CF3)benzyl | Alkyl-amine | CK1α/δ | 5h period lengthening at 0.32 µM; IC50: 1.8 µM (CK1α) |

| Compound 4 | Alkyl | Benzyl | TLR7/8 | Balanced TLR7/8 agonism; optimized for ADC linkage |

Self-Validating Experimental Workflows

To ensure scientific integrity and eliminate false positives (such as compound auto-fluorescence or off-target cytotoxicity), the evaluation of N2-benzyl-purines must follow a strict, self-validating pipeline.

Fig 2: Self-validating high-throughput screening workflow for circadian modulators.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay